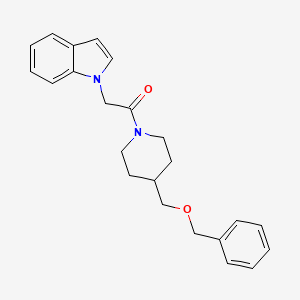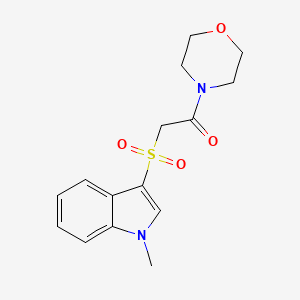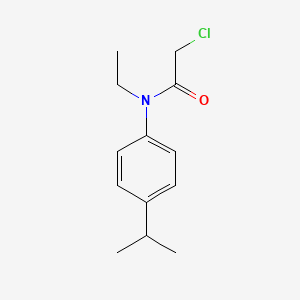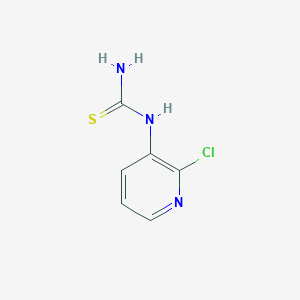![molecular formula C18H27N3O2S B2524188 3-(2-(azepan-1-yl)-2-oxoethyl)-7-(tert-butyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 953212-69-6](/img/structure/B2524188.png)
3-(2-(azepan-1-yl)-2-oxoethyl)-7-(tert-butyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azepane ring, possibly through a cyclization reaction, and the construction of the thiazolo[3,2-a]pyrimidinone core, which could be achieved through a condensation reaction or a cyclization process .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The azepane ring is a seven-membered ring, which can exist in various conformations . The thiazolo[3,2-a]pyrimidinone moiety is a fused ring system containing nitrogen and sulfur atoms, which can contribute to the compound’s reactivity and properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the azepane ring might undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen . The thiazolo[3,2-a]pyrimidinone moiety could participate in reactions involving the carbonyl group or the heteroatoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the heteroatoms in the thiazolo[3,2-a]pyrimidinone moiety could enhance the compound’s solubility in polar solvents .Scientific Research Applications
Synthesis and Biological Activity
Heterocyclic Compound Synthesis : Research has shown that related pyrimidine derivatives can be synthesized through various methods, including microwave irradiative cyclocondensation, offering potential for creating diverse heterocyclic compounds with unique properties (Deohate & Palaspagar, 2020).
Antimicrobial Activity : Certain thiazolo[3,2-a]pyrimidin derivatives have demonstrated significant antimicrobial properties. This includes antibacterial potential against a range of microorganisms, highlighting their relevance in developing new antibacterial agents (Habib et al., 1996); (Maddila et al., 2016).
Antinociceptive and Anti-Inflammatory Properties : Some studies have found that thiazolopyrimidine derivatives can exhibit antinociceptive (pain relief) and anti-inflammatory activities, which could be valuable in pharmaceutical research (Selvam et al., 2012).
Chemical Properties and Synthesis Techniques
Novel Synthesis Approaches : Research includes the development of novel methods for synthesizing pyrimidine derivatives, which could have broader implications in synthetic chemistry (Kanno et al., 1991); (Litvinchuk et al., 2021).
Potential in Antiallergy Treatments : A series of thiadiazolopyrimidin derivatives have been synthesized and evaluated for their antiallergic activities, suggesting potential applications in allergy treatment (Suzuki et al., 1992).
Structural Analysis and Characterization : Detailed structural determination and analysis of synthesized compounds provide insight into the chemical nature and potential applications of these compounds in various fields (Akula et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[2-(azepan-1-yl)-2-oxoethyl]-7-tert-butyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c1-18(2,3)14-11-16(23)21-13(12-24-17(21)19-14)10-15(22)20-8-6-4-5-7-9-20/h11,13H,4-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNHUSSCRAPCOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 6-(4-fluorophenyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2524114.png)
![8-(2-methoxyethyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2524115.png)
![4-fluoro-N-[[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2524117.png)
![1,7-Dimethyl-4-oxo-1,3,4,7-tetrahydropyrazolo[3,4-c][1,2]thiazine 2,2-dioxide](/img/structure/B2524118.png)
![1-(2-fluorophenyl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}methanesulfonamide](/img/structure/B2524120.png)
![[2-Fluoro-5-(hydroxymethyl)phenyl]methanol](/img/structure/B2524121.png)

![1-(Tricyclo[4.3.1.1(3,8)]undecan-1-ylmethyl)pyrrolidine hydrochloride](/img/structure/B2524128.png)